![molecular formula C14H16N2O B15329462 [2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine: is an organic compound with the molecular formula C14H16N2O This compound features a pyridine ring substituted with a methanamine group and a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated pyridine compound.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of (2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine and phenoxy groups.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which (2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparación Con Compuestos Similares
- (2-(3,4-Dimethylphenoxy)pyridin-4-yl)methanamine
- (2-(3,5-Dimethylphenoxy)pyridin-4-yl)methylamine
Uniqueness:
- Structural Differences: The position of the dimethyl groups on the phenoxy ring can significantly impact the compound’s chemical properties and reactivity.
- Biological Activity: Variations in the structure can lead to differences in biological activity, making (2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine unique in its potential applications.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[2-(3,5-dimethylphenoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c1-10-5-11(2)7-13(6-10)17-14-8-12(9-15)3-4-16-14/h3-8H,9,15H2,1-2H3 |
Clave InChI |
YHLSKGIRYOOQRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=NC=CC(=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
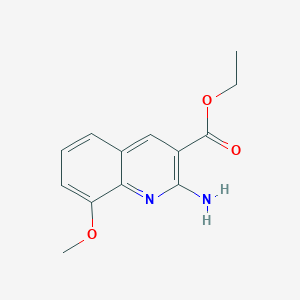

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
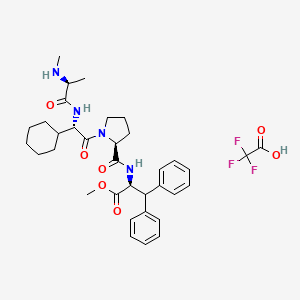
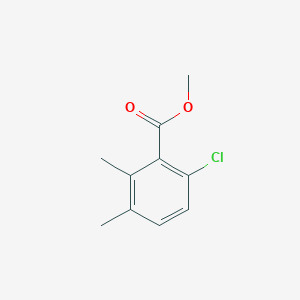
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)

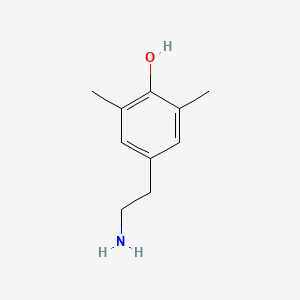
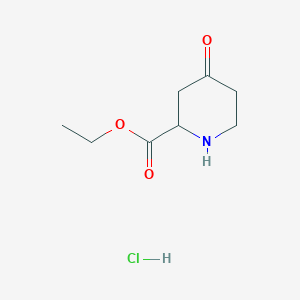
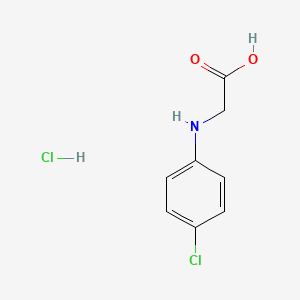
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
